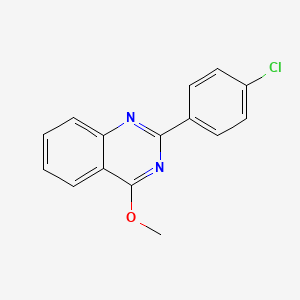

2-(4-Chlorophenyl)-4-methoxyquinazoline

描述

Structure

3D Structure

属性

CAS 编号 |

83800-99-1 |

|---|---|

分子式 |

C15H11ClN2O |

分子量 |

270.71 g/mol |

IUPAC 名称 |

2-(4-chlorophenyl)-4-methoxyquinazoline |

InChI |

InChI=1S/C15H11ClN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |

InChI 键 |

FOFFFBOKXMZDOC-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

产品来源 |

United States |

Structure Activity Relationship Sar Studies of Quinazoline Derivatives with Specific Focus on 2 Aryl and 4 Alkoxy Substitutions

Influence of Substituents at Position 2 on Biological Activity

The substituent at the 2-position of the quinazoline (B50416) ring plays a crucial role in determining the biological efficacy and target specificity of the resulting derivative. The introduction of aryl groups at this position has been a particularly fruitful strategy in the development of potent bioactive molecules.

The presence of an aromatic ring, such as a phenyl group, at the 2-position of the quinazoline core is a common feature in many biologically active derivatives. nih.govresearchgate.net The nature and position of substituents on this phenyl ring can significantly impact the compound's activity. For instance, in the context of anticancer activity, the substitution pattern on the 2-phenyl ring dictates the potency and selectivity of the compounds. nih.gov

Studies have shown that both electron-donating and electron-withdrawing groups on the 2-phenyl moiety can influence biological responses. For example, a methoxy (B1213986) group (an electron-donating group) on the phenyl ring has been shown to enhance cytotoxic activity in certain cancer cell lines. nih.gov Conversely, the presence of electron-withdrawing groups on a terminal phenyl ring has been linked to elevated inhibitory activity against key signaling kinases like EGFR and VEGFR2. nih.gov The position of the substituent is also critical; for example, in some series, meta-substituted aromatic rings at the C-2 position are preferred for activity. nih.gov

The following table summarizes the influence of various substituted phenyl groups at position 2 on the anticancer activity of quinazoline derivatives.

| Position 2 Substituent | Nature of Substituent | Effect on Anticancer Activity | Reference |

| Phenyl | Unsubstituted Aromatic | Baseline activity | researchgate.net |

| 2-Methoxyphenyl | Electron-Donating | Enhanced cytotoxic activity | nih.gov |

| Phenyl with EWGs | Electron-Withdrawing | Increased EGFR/VEGFR2 inhibition | nih.gov |

| Naphthyl | Extended Aromatic System | Generally unfavorable for cytotoxicity | nih.gov |

It is evident that the electronic properties and steric bulk of the substituent on the 2-phenyl ring are key determinants of biological activity.

Halogenation of the 2-phenyl ring is a common strategy to modulate the physicochemical properties and biological activity of quinazoline derivatives. Halogens can influence lipophilicity, metabolic stability, and the ability of the molecule to form halogen bonds with biological targets. The presence of a chloro group, in particular, has been shown to be favorable in many instances. For example, a 2-(4-chlorophenyl) substituent has been incorporated into quinazoline derivatives exhibiting antimicrobial and cytotoxic activities. nih.govnih.gov

In the context of antimicrobial activity, the presence of a halogen atom can be crucial. Studies have shown that quinazoline derivatives bearing a halogenated phenyl ring at position 2 can exhibit significant antimicrobial properties. nih.govnih.gov Specifically, compounds with chloro or fluoro groups on the phenyl ring have demonstrated potent inhibitory activity. nih.gov

The table below illustrates the impact of halogenation at the 2-phenyl position on the biological activity of quinazoline derivatives.

| Position 2 Substituent | Biological Activity | Observations | Reference(s) |

| 4-Chlorophenyl | Antimicrobial, Cytotoxic | Favorable for activity | nih.govnih.gov |

| Fluorophenyl | Antimicrobial | Potent inhibitory activity | nih.gov |

| Dihalophenyl | Antimicrobial | Generally effective | researchgate.net |

The position of the halogen on the phenyl ring also plays a role, with para-substitution often being a favorable choice.

Influence of Substituents at Position 4 on Biological Activity

The 4-position of the quinazoline ring is another critical site for modification, and the nature of the substituent at this position can dramatically alter the biological profile of the molecule.

The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for interaction with the target protein. In some kinase inhibitors, the presence of methoxy groups leads to a tighter binding conformation in the active site. nih.gov The electronic effects of the methoxy group can also modulate the reactivity of the quinazoline core.

Synergistic and Antagonistic Effects of Multiple Substitutions

The specific combination of a 2-(4-chlorophenyl) group and a 4-methoxy group on the quinazoline scaffold is of significant interest. While direct studies on 2-(4-chlorophenyl)-4-methoxyquinazoline are limited, valuable insights can be drawn from related structures. For example, the compound 2-(4-chlorophenyl)-4-(4-methoxyphenyl)quinazoline (CMQ) has been synthesized and evaluated for its biological effects. nih.gov In this case, the methoxy group is on the phenyl ring at the 4-position of the quinazoline core. This study demonstrated that CMQ possesses significant biological activity, inhibiting the growth of unicellular cyanobacteria. nih.gov

The 2-(4-chlorophenyl) moiety, as discussed, often contributes favorably to biological activity through its electronic and steric properties. The 4-methoxy group can enhance solubility and provide a key interaction point with biological targets. The combination of these two groups can therefore be expected to result in a molecule with a distinct and potentially potent biological profile. The lipophilicity conferred by the chlorophenyl group may enhance cell permeability, while the methoxy group could fine-tune receptor interactions. mdpi.com

Further research is warranted to fully elucidate the synergistic or antagonistic effects of the precise 2-(4-chlorophenyl) and 4-methoxy substitution pattern on various biological targets. However, based on the established SAR principles for individual substitutions, this combination holds promise for the development of novel bioactive agents.

Positional Isomerism and Activity Modulation in Substituted Quinazolines

Positional isomerism, which involves changing the position of a substituent on the quinazoline core or its appended rings, is a critical factor in determining biological activity. The specific placement of an atom or group can drastically alter the molecule's shape, electronic distribution, and ability to interact with its biological target.

For a compound like this compound, the position of the chlorine atom on the phenyl ring is not arbitrary. While the para (4-position) substitution is common, moving the chlorine to the ortho (2-position) or meta (3-position) position would change the molecule's conformational preferences and dipole moment. This can lead to altered binding affinity and efficacy. For instance, SAR studies on different series of kinase inhibitors have frequently shown that a change from a para- to a meta-substituted aniline (B41778) at C4 can significantly impact activity. semanticscholar.org Similarly, in a study on topoisomerase inhibitors based on a 6-arylamino-quinazoline scaffold, substitutions at the C2 position of the arylamino group resulted in higher activity compared to substitutions at the C4 position. mdpi.com

This principle highlights that even a subtle shift in a substituent's location can disrupt or enhance key binding interactions. The table below presents data from a series of 2-substituted quinazolin-4-ones, demonstrating how the position of a methoxy group on the C2-phenyl ring affects antiproliferative activity against the K562 cancer cell line.

| Compound | Substituent on C2-Phenyl Ring | Antiproliferative Activity (GI₅₀ in µM) vs. K562 cells |

|---|---|---|

| Analog A | 2-Methoxy | 0.015 |

| Analog B | 3-Methoxy | 0.032 |

| Analog C | 4-Methoxy | 0.028 |

Data is derived from a study on 2-substituted quinazolin-4-ones to illustrate the principle of positional isomerism.

In this particular series, the ortho-methoxy analog displayed slightly higher potency than the meta and para isomers, underscoring the significant impact of substituent positioning on biological activity.

General Principles Guiding Quinazoline Structure-Activity Relationships

Decades of research into quinazoline-based compounds have led to the establishment of several general principles that guide the design of new derivatives with desired biological activities. These principles are derived from observing consistent trends across numerous studies targeting different diseases.

Importance of Substitution Positions : The substitution pattern on the quinazoline ring system is fundamental to its activity. researchgate.net SAR studies have consistently shown that positions 2, 3, 4, 6, and 8 are critical for modulating the pharmacological effects of quinazolinone derivatives. The benzene (B151609) portion of the core (positions 5, 6, 7, and 8) often accommodates substituents that can fine-tune properties like solubility and selectivity, with halogens at positions 6 and 8 being noted for improving antimicrobial activities.

The Role of the C2-Substituent : The substituent at position 2 is frequently essential for activity. Often, this is an aromatic or heteroaromatic ring that can engage in π-π stacking, hydrophobic, or hydrogen bonding interactions with the target protein. nih.gov The presence of small, lipophilic groups or electron-donating groups at the C2 position can enhance the activity of certain classes of quinazoline derivatives. mdpi.commdpi.com

The Reactivity and Influence of the C4-Substituent : Position 4 of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic attack, making it a versatile handle for introducing a wide array of substituents. This position is often occupied by an amino, anilino, or alkoxy group. In many kinase inhibitors, a substituted anilino group at C4 is crucial for binding to the hinge region of the enzyme's ATP-binding pocket. For antimicrobial quinazolinones, an amine or substituted amine at this position can enhance activity.

Contribution of C6 and C7 Substituents : The 6- and 7-positions are frequently modified, often with small alkoxy groups like methoxy or ethoxy. These groups can increase potency and modulate pharmacokinetic properties. In the context of EGFR inhibitors, for example, 6,7-dimethoxy substitution is a common feature of potent compounds.

Mechanistic Investigations into the Biological Actions of Quinazoline Derivatives

Interactions with Specific Molecular Targets

Enzyme Inhibition Profiles (e.g., Kinases, EGFR, c-Met, PARP-1, Cholinesterases, Thymidylate Synthase, DNA Repair Enzymes)

There is no specific information available in the searched literature detailing the enzyme inhibition profile of 2-(4-Chlorophenyl)-4-methoxyquinazoline.

For context, the quinazoline (B50416) scaffold is a well-known pharmacophore in the development of enzyme inhibitors. Many derivatives, particularly those with a 4-anilino substitution, have been identified as potent inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met. nih.gov Additionally, other structural classes of quinazolines, such as 2-arylquinazolin-4-ones, have been investigated as inhibitors of DNA repair enzymes like Poly(ADP-ribose) polymerase (PARP). nih.gov A computational study on the related but more complex 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides suggested a potential for moderate kinase inhibitory activity. However, no experimental data confirms such activity for this compound itself.

Receptor Binding and Modulation Mechanisms

No studies detailing the receptor binding and modulation mechanisms for this compound were identified in the search results.

Related quinazoline derivatives have been explored for their ability to interact with various receptors. For instance, different series of 4-aminoquinazoline derivatives have been identified as antagonists for the opioid receptor like-1 (ORL1). nih.gov Another study detailed the synthesis and in silico evaluation of a complex quinazolinone derivative as a potential ligand for the µ-opioid receptor. mdpi.com These examples highlight the versatility of the quinazoline core, but provide no direct insight into the receptor binding profile of this compound.

Effects on Key Cellular Processes (e.g., Cell Proliferation, Apoptosis Induction, Cell Cycle Arrest)

Specific experimental data on the effects of this compound on cell proliferation, apoptosis induction, or cell cycle arrest is not available in the reviewed literature.

The quinazoline framework is a common feature in compounds designed to influence these key cellular processes. Numerous studies on various quinazoline derivatives have demonstrated potent antiproliferative and pro-apoptotic effects, often leading to cell cycle arrest in cancer cell lines. nih.govnih.gov For example, certain novel quinazoline derivatives carrying substituted-sulfonamides were shown to induce G1-phase cell cycle arrest and trigger apoptosis in MCF-7 breast cancer cells. nih.gov These activities are often linked to the inhibition of enzymes or modulation of receptors, as mentioned in the sections above, but have not been specifically documented for this compound.

Broader Biological Modulations and Proposed Mechanisms

Interference with Photosystem Electron Transport (as observed in related quinazoline studies)

No information was found concerning this compound and any potential interference with photosystem electron transport. This area of study is highly specific and does not appear to have been a focus for this particular chemical structure or its close analogs in the available literature.

Nitric Oxide (NO) Donor Mechanisms

The role of quinazoline derivatives in modulating nitric oxide (NO) signaling is multifaceted. While some derivatives are designed to release NO, others can inhibit its production.

Certain quinazoline derivatives have been specifically engineered to function as NO donors. This is typically achieved by incorporating a nitrate (B79036) ester group into the molecule. The rationale behind this approach is to combine the inherent anti-inflammatory properties of the quinazoline core with the beneficial effects of NO, such as vasodilation and cytoprotection, particularly in the gastrointestinal tract. rsc.org The release of NO from these hybrid molecules can mitigate the gastric side effects often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Conversely, some quinazoline derivatives have been found to suppress the production of nitric oxide. This is not due to direct inhibition of the nitric oxide synthase (NOS) enzyme, but rather through the suppression of the gene expression of inducible NOS (iNOS or NOS II). nih.gov This inhibitory action on iNOS expression has been observed in macrophage cells, suggesting a potential mechanism for anti-inflammatory effects by reducing excessive NO production in inflammatory conditions. nih.gov

Interactive Table: Nitric Oxide Release and COX Inhibition by Quinazoline Derivatives rsc.org

| Compound | Nitric Oxide Release (mmol/L) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| IIIb | --- | 23.76 | 5 | 4.74 |

| Vb | 28.53 | 34.6 | 6.86 | 5.03 |

| Meloxicam | --- | --- | --- | --- |

This table presents data on a quinazoline derivative (IIIb) and its corresponding nitrate ester (Vb), which acts as an NO donor. The data illustrates how the addition of an NO-releasing moiety can influence cyclooxygenase (COX) inhibition and confer gastroprotective properties, as indicated by a lower ulcer index for compound Vb (0.4) in preclinical studies.

Antifolate Mechanisms

A significant and well-established mechanism of action for a class of quinazoline derivatives is their function as antifolates. mdpi.com Antifolates are compounds that interfere with the metabolic pathways of folic acid (vitamin B9), which is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. wikipedia.org By disrupting these pathways, antifolates can inhibit cell division and proliferation, making them effective anticancer agents. wikipedia.orgmdpi.com

Quinazoline-based antifolates typically exert their effects by inhibiting key enzymes in the folate pathway, most notably thymidylate synthase (TS). nih.govnih.gov The structure of the quinazoline ring is similar to that of the pteridine (B1203161) ring found in folic acid, allowing these derivatives to bind to the active site of TS. nih.gov This binding prevents the natural substrate, 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP), from being converted to thymidine (B127349) 5'-monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The inhibition of TS leads to a depletion of thymidine, which in turn triggers cell death in rapidly dividing cancer cells. nih.gov

Molecular docking studies have provided insights into the binding of quinazoline antifolates to human thymidylate synthase. nih.gov The quinazoline ring typically forms hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Leu192, Leu221, and Tyr258. nih.gov This interaction is often stabilized by a stacking interaction with the pyrimidine (B1678525) ring of the bound dUMP substrate. nih.gov

Some quinazoline derivatives may also inhibit dihydrofolate reductase (DHFR), another critical enzyme in the folate pathway responsible for regenerating the active form of folate. acs.orgtaylorandfrancis.com

Interactive Table: Inhibition of Thymidylate Synthase by Quinazoline Antifolates nih.gov

| Compound | L1210 TS Inhibition (ID50, µM) | L1210 Cell Growth Inhibition (ID50, µM) |

| 10-propargyl-5,8-dideazafolic acid | --- | 3.4 |

| 8e (2-desamino derivative) | --- | 0.4 |

This table highlights the potency of a 2-desamino quinazoline antifolate (8e) compared to its parent compound. The enhanced cytotoxicity (lower ID50 for cell growth inhibition) is attributed to increased cellular penetration, even with a slight reduction in direct TS inhibition. nih.gov

Computational and Theoretical Studies Applied to Quinazoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule based on its electronic structure. These methods are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary computational method for studying quinazoline (B50416) derivatives due to its balance of accuracy and computational efficiency. nih.govresearchgate.netnih.gov DFT calculations are used to determine the ground-state electronic structure, optimized molecular geometry, and vibrational frequencies of molecules. nih.govresearchgate.net A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-31G*, 6-311G(d,p), or 6-311++G(d,p) to ensure reliable predictions of the molecule's properties. nih.govresearchgate.netmui.ac.ir These methodologies allow for a detailed exploration of the electronic distribution and energy levels within the quinazoline scaffold. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. schrodinger.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. wuxibiology.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.comnih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.govnih.gov

Below is a table of representative electronic properties, illustrating typical values obtained from DFT calculations for structurally similar 2-aryl quinazoline compounds.

| Property | Representative Value | Significance |

| EHOMO | -6.25 eV | Electron-donating capacity |

| ELUMO | -1.54 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.71 eV | Chemical reactivity and stability nih.gov |

| Dipole Moment (µ) | 2.50 D | Molecular polarity and intermolecular interactions |

| Note: These values are illustrative and based on DFT calculations for related quinazoline derivatives. |

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's reactivity. mui.ac.ir

Electronegativity (χ): Represents the ability of a molecule to attract electrons. semanticscholar.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govsemanticscholar.org

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. semanticscholar.org

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. sapub.org

These indices provide a quantitative framework for comparing the reactivity of different molecules. mui.ac.irsemanticscholar.org Local reactivity, which identifies the most reactive sites within a molecule, can be predicted using Fukui functions. These functions indicate the change in electron density at a specific atom when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

The following table presents typical calculated reactivity indices for a generic 2-aryl quinazoline structure.

| Reactivity Descriptor | Formula | Representative Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.895 eV | Tendency to attract electrons semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.355 eV | Resistance to charge transfer semanticscholar.org |

| Chemical Softness (S) | 1 / (2η) | 0.212 eV-1 | Tendency to undergo charge transfer semanticscholar.org |

| Electrophilicity Index (ω) | χ² / (2η) | 3.221 eV | Electrophilic character of the molecule sapub.org |

| Note: These values are illustrative and derived from the representative HOMO/LUMO energies in the previous table. |

Theoretical pKa prediction is essential for estimating the ionization state of a molecule under different pH conditions, which is a critical determinant of its absorption, distribution, and target interaction in biological systems. Atomic charge analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial charge on each atom. This information helps to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) centers within the 2-(4-Chlorophenyl)-4-methoxyquinazoline structure, offering further insight into its reactivity and potential for forming intermolecular interactions such as hydrogen bonds.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are indispensable for studying how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. impactfactor.org For quinazoline derivatives, a common class of targets includes protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.govnih.govtandfonline.com

In a typical docking simulation, this compound would be placed into the active site of a target protein. The algorithm then samples various conformations and orientations of the ligand, scoring them based on binding energy. impactfactor.orgresearchgate.net The results predict the most stable binding pose and identify key intermolecular interactions. Given its structure, this compound could potentially form hydrogen bonds via its quinazoline nitrogen atoms, while the chlorophenyl and methoxy (B1213986) groups could engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. nih.govmdpi.com Such studies are crucial for understanding the structural basis of a compound's activity and for guiding the rational design of more potent inhibitors. researchgate.net

The table below outlines the potential interactions of this compound within a hypothetical kinase binding site, based on common binding modes of similar inhibitors.

| Interaction Type | Potential Molecular Fragment Involved | Corresponding Amino Acid Residues (Example) |

| Hydrogen Bonding | Quinazoline Nitrogen (N1 or N3) | Cysteine, Aspartate, Glutamate |

| Hydrophobic Interactions | 4-Chlorophenyl Ring | Leucine, Valine, Isoleucine, Alanine |

| Pi-Pi Stacking | Quinazoline Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Interactions | Methoxy Group, Entire Ligand | Various non-polar residues in the binding pocket |

| Note: This table represents a hypothetical binding mode analysis. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time, offering a dynamic view of a ligand-receptor complex. frontiersin.org This technique is invaluable for assessing the conformational stability and binding affinity of quinazoline derivatives within the active sites of their biological targets. frontiersin.orgnih.gov

The stability of a protein-ligand complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions from their initial state. abap.co.in A stable complex will typically show the RMSD value converging and fluctuating around an average value, generally within an acceptable range of 1-3 Å. frontiersin.org For instance, in a 100 ns simulation of a quinazoline derivative bound to phosphodiesterase 7 (PDE7A), the ligand's RMSD value showed minimal fluctuation, stabilizing around 2.3 Å, which suggests a stable docked complex. frontiersin.org Similarly, studies on quinazoline compounds complexed with DNA gyrase subunit B (GyrB) showed stable RMSD values, with the ligand fluctuation remaining within 1.2 Å. abap.co.in

Another key parameter analyzed is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. abap.co.inresearchgate.net Significant peaks in an RMSF plot can indicate which parts of the protein have higher flexibility upon ligand binding. abap.co.in Analysis of the interactions between the ligand and protein, such as hydrogen bonds, hydrophobic interactions, and water bridges, are also monitored throughout the simulation to confirm the stability of key binding contacts. researchgate.netresearchgate.net For example, MD simulations of quinazoline-2,4,6-triamine derivatives targeting the EGFR-TK active site revealed that the residue Met 769 is crucial for interaction, forming stable hydrogen bonds with the inhibitors. nih.gov

The ultimate goal of these simulations is often to calculate the binding free energy, which provides a quantitative measure of the ligand's affinity for the target. abap.co.in Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to estimate these energies. Studies have shown that quinazoline derivatives with favorable hydrophobic and electrostatic interactions can achieve high negative binding free energy values, such as -25.48 kcal/mol for a compound targeting the FtsZ protein, indicating strong binding. abap.co.in

| Quinazoline Derivative Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Interacting Residues | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Quinazoline-PDE7A | 100 | ~2.3 | Not Specified | Not Specified | frontiersin.org |

| Quinazoline (Q44)-GyrB | 5 | ~1.2 | Not Specified | -23.21 | abap.co.in |

| Quinazoline (Q100)-FtsZ | 5 | ~1.4 | Not Specified | -25.48 | abap.co.in |

| Quinazoline-2,4,6-triamine-EGFR-TK | Not Specified | Not Specified | Met 769 | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are widely used in drug design to predict the activity of novel or yet-to-be-synthesized compounds. nih.gov For quinazoline derivatives, QSAR has been successfully applied to understand the structural requirements for various biological activities, including anticancer effects. nih.govnih.gov

Two-dimensional QSAR (2D-QSAR) models are developed using molecular descriptors that can be calculated from the 2D representation of a molecule. nih.gov The process begins with a dataset of compounds with known biological activities (e.g., IC50 values), which are typically converted to a logarithmic scale (pIC50). plos.org The 2D structures of these molecules are drawn, and a wide range of molecular descriptors—representing physicochemical, topological, and electronic properties—are calculated. nih.govmdpi.com

Statistical techniques, such as multiple linear regression (MLR), are then used to select the most relevant descriptors and build a linear equation that correlates these descriptors with the biological activity. plos.org The general form of a 2D-QSAR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their regression coefficients. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (Q²). External validation involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on external compounds). plos.org Key statistical parameters used to assess the quality of a 2D-QSAR model include the coefficient of determination (R²), the adjusted R² (R²adj), and the external validation coefficient (R²ext). nih.govplos.org A statistically significant and predictive QSAR model will have high values for these parameters, typically with R² > 0.6 and Q² > 0.5. plos.org For example, a 2D-QSAR study on imidazoquinazoline derivatives as antitumor agents resulted in a statistically significant model that could be used to explore potentially potent new compounds. nih.gov

| Compound Series | Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Carbamate Derivatives | R² | 0.81 | Goodness of fit | plos.org |

| R²adj | 0.78 | Adjusted goodness of fit | plos.org | |

| Q²cv | 0.56 | Internal predictive ability | plos.org | |

| R²ext | > 0.50 | External predictive ability | plos.org | |

| Triazolo[1,5-a]pyrimidine Derivatives | R² | 0.78 | Goodness of fit | |

| Q² | 0.70 | Internal predictive ability | ||

| R²test | 0.76 | External predictive ability |

While QSAR models are powerful for predicting activity, their integration with other computational techniques like molecular docking and molecular dynamics provides a more comprehensive understanding of ligand-receptor interactions. nih.govnih.gov This integrated approach allows researchers not only to predict the potency of a compound but also to visualize its binding mode and assess the stability of its interaction with the target protein. nih.gov

The typical workflow involves using a QSAR model to identify or design compounds with high predicted activity. nih.gov These high-potential candidates are then subjected to molecular docking studies to determine their most likely binding conformation within the active site of the biological target. nih.gov Molecular docking helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. nih.gov

Following docking, MD simulations can be performed on the most promising ligand-receptor complexes. frontiersin.orgnih.gov As discussed previously, MD simulations provide a dynamic picture of the binding event, validating the stability of the docked pose and offering a more accurate estimation of binding affinity. nih.gov The results from QSAR, docking, and MD simulations are often found to be consistent with each other, providing strong evidence to guide the synthesis and experimental testing of new quinazoline derivatives. nih.gov This synergistic approach has been successfully used in the design of novel inhibitors for targets such as matrix metalloproteinase-13 (MMP-13), where QSAR identified key structural features, and MD simulations confirmed the stability of the proposed binding modes. nih.gov

Spectroscopic Characterization Techniques for 2 4 Chlorophenyl 4 Methoxyquinazoline and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for determining the basic structure of 2-(4-chlorophenyl)-4-methoxyquinazoline. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinazoline (B50416) ring, the 4-chlorophenyl substituent, and the methoxy (B1213986) group. The protons on the quinazoline ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region (δ 7.0–8.5 ppm) as doublets and triplets, with coupling constants characteristic of ortho- and meta-relationships. The protons of the 4-chlorophenyl group will present as a pair of doublets (an AA'BB' system) due to the symmetry of the ring. A sharp singlet around δ 4.0-4.2 ppm is characteristic of the methoxy (-OCH₃) protons. nih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the eight carbons of the quinazoline core, the six carbons of the 4-chlorophenyl ring (with two pairs being equivalent by symmetry), and the single carbon of the methoxy group. The carbon atom bonded to the chlorine (C-4') will have a chemical shift influenced by the halogen, while the carbon of the methoxy group will appear in the aliphatic region (around δ 54-56 ppm). nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures like 2-aryl-4-phenoxyquinazolines and 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-ones. nih.govrsc.org

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazoline H-5 | ~8.2 (d) | ~128 |

| Quinazoline H-6 | ~7.5 (t) | ~127 |

| Quinazoline H-7 | ~7.8 (t) | ~134 |

| Quinazoline H-8 | ~7.9 (d) | ~115 |

| 4-Chlorophenyl H-2'/6' | ~8.4 (d) | ~130 |

| 4-Chlorophenyl H-3'/5' | ~7.5 (d) | ~129 |

| Methoxy (-OCH₃) | ~4.1 (s) | ~54 |

| Quinazoline C-2 | - | ~159 |

| Quinazoline C-4 | - | ~167 |

| Quinazoline C-4a | - | ~123 |

| Quinazoline C-8a | - | ~152 |

| 4-Chlorophenyl C-1' | - | ~136 |

| 4-Chlorophenyl C-4' | - | ~137 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. For example, it would confirm the connectivity between H-5 and H-6, H-6 and H-7, and H-7 and H-8 on the quinazoline ring. It would also show a correlation between the protons at the 3' and 2' positions on the chlorophenyl ring. The absence of cross-peaks to the methoxy singlet would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbon atoms they are attached to (¹JCH coupling). An HSQC spectrum would show a correlation peak for each C-H bond. For instance, the singlet at ~4.1 ppm would correlate with the carbon signal around δ 54 ppm, definitively assigning them to the methoxy group. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, confirming the assignments made from the 1D spectra.

The target molecule, this compound, exists in a fixed tautomeric form because the hydrogen at the N-3 position of the precursor quinazolinone has been replaced by a methyl group on the oxygen at the C-4 position. However, NMR is a vital tool for studying the tautomerism in its precursor, 2-(4-chlorophenyl)quinazolin-4(3H)-one. This precursor can exist in equilibrium between the amide form and the imidic acid (enol) form. NMR spectroscopy, particularly by observing the chemical shifts and the presence or absence of specific N-H or O-H proton signals, can determine the predominant tautomer in a given solvent. Methylation to form the 4-methoxy derivative effectively "locks" the molecule in a structure derived from the imidic acid tautomer, and NMR confirms this by the presence of the methoxy signal and the absence of a labile N-H proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. The absence of a strong C=O stretching band (typically ~1650-1700 cm⁻¹) and a broad N-H band (~3200 cm⁻¹) confirms that the precursor quinazolinone has been successfully converted to the 4-methoxy derivative. acgpubs.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching | Aromatic (quinazoline, chlorophenyl) | 3100–3000 |

| C-H stretching | Aliphatic (-OCH₃) | 2950–2850 |

| C=N stretching | Quinazoline ring | 1625–1610 rsc.org |

| C=C stretching | Aromatic rings | 1600–1450 |

| C-O-C stretching | Aryl ether | 1260–1200 (asymmetric), ~1050 (symmetric) researchgate.net |

| C-Cl stretching | Chlorophenyl group | 1100–1000 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. researchgate.net For this compound, HRMS is the definitive method for confirming its molecular formula, C₁₅H₁₁ClN₂O. The instrument would detect the protonated molecule, [M+H]⁺, and its measured m/z value would be compared to the calculated theoretical value. The close match between the experimental and theoretical mass, along with the characteristic isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides unequivocal evidence for the compound's identity. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁ClN₂O |

| Theoretical Exact Mass ([M]⁺) | 270.05599 |

| Theoretical m/z ([M+H]⁺) | 271.06327 |

Electron Ionization (EI) Fragmentation Patterns for Structural Confirmation

Electron Ionization-Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is subjected to a high-energy electron beam, it forms a molecular ion (M+•), which is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For heteroaromatic compounds like this compound, the molecular ion peak is typically intense due to the stability of the aromatic system. mdpi.com The presence of the chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments, which show two peaks separated by two m/z units (for 35Cl and 37Cl) with a relative intensity ratio of approximately 3:1. mdpi.com

The fragmentation of the quinazoline core often involves the loss of small, stable molecules. In substituted quinazolines, groups attached to the C4 position are often preferentially lost over those at the C2 position. For this compound, key fragmentation pathways can be predicted based on the structure:

Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a significant fragment ion at [M-15]⁺.

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxy group, producing an ion at [M-30]⁺.

Cleavage of the Chlorophenyl Group: The bond between the quinazoline ring and the chlorophenyl group can break, leading to the formation of a chlorophenyl cation at m/z 111/113.

Loss of Chlorine: The molecular ion may also lose a chlorine atom, resulting in a fragment at [M-35]⁺.

The detailed fragmentation pattern provides unequivocal evidence for the compound's structure. Below is a table illustrating the expected principal fragments for this compound.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 270/272 | [M]⁺• (Molecular Ion) |

| 255/257 | [M - CH₃]⁺ |

| 240/242 | [M - CH₂O]⁺ |

| 235 | [M - Cl]⁺ |

Other Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, DEPT-135)

Beyond mass spectrometry, other spectroscopic techniques provide complementary information for a thorough structural characterization.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic and heteroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region. For this compound, the spectrum is expected to show intense absorptions corresponding to π → π* transitions within the conjugated quinazoline and chlorophenyl ring systems. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents. Analogous aromatic heterocyclic compounds often exhibit strong absorption bands in the 250-350 nm range. researchgate.net

Table 2: Typical UV-Vis Absorption Data for an Analogous Aromatic System

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol | ~260 | π → π* |

DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment is particularly useful as it provides distinct signals for each type of carbon attached to protons:

CH₃ groups appear as positive peaks.

CH₂ groups appear as negative (inverted) peaks.

CH groups appear as positive peaks.

Quaternary carbons (those with no attached protons) are not observed in a DEPT-135 spectrum. tecmag.com

For this compound, a DEPT-135 spectrum would confirm the presence of the methoxy group (a positive CH₃ signal) and the various methine (CH) carbons on the aromatic rings (positive signals). This technique, when used in conjunction with a standard broadband-decoupled ¹³C NMR spectrum (which shows all carbon signals), allows for the unambiguous assignment of all carbon atoms in the molecule. researchgate.net

Table 3: Illustrative DEPT-135 and ¹³C NMR Data for the Carbon Atoms of this compound

| Carbon Type | Approximate ¹³C Chemical Shift (ppm) | DEPT-135 Signal Phase |

|---|---|---|

| C (Quaternary) | 160-170 | Absent |

| C (Quaternary) | 145-155 | Absent |

| CH (Aromatic) | 110-135 | Positive |

Future Directions and Emerging Research Opportunities for 2 4 Chlorophenyl 4 Methoxyquinazoline

Rational Design and Synthesis of Next-Generation Quinazoline (B50416) Derivatives with Enhanced Selectivity

The core structure of 2-(4-chlorophenyl)-4-methoxyquinazoline presents a versatile scaffold for the rational design of new derivatives with improved biological activity and selectivity. Future research will likely focus on systematic modifications of this template to optimize interactions with specific biological targets. The principles of rational drug design, which involve targeted synthetic modifications, have proven effective in refining quinoline (B57606) and quinazoline scaffolds to enhance receptor selectivity and pharmacokinetic properties. mdpi.com

One key strategy involves the modification of the substituent groups on the quinazoline ring. For instance, the introduction of different functional groups at various positions could modulate the molecule's electronic and steric properties, leading to altered binding affinities. Inspired by the development of other quinazoline-based agents, researchers may explore introducing moieties like triazole-acetamides, which can form diverse interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with biological targets. nih.gov

Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. By synthesizing a library of analogues and evaluating their biological activity, researchers can identify key structural features responsible for potency and selectivity. This iterative process of design, synthesis, and testing allows for the progressive refinement of the lead compound. For example, SAR exploration around the quinazolinone core and the 4'-position of the phenyl residue has led to the optimization of potent tankyrase inhibitors. nih.gov The synthesis of these next-generation compounds can be achieved through established and novel chemical routes, potentially utilizing microwave-assisted reactions or multi-component strategies to improve efficiency and yield. mdpi.com

Table 1: Strategies for Rational Design of Novel Quinazoline Derivatives

| Design Strategy | Rationale | Potential Outcome |

| Substituent Modification | Alter electronic and steric properties to enhance target binding. | Increased potency and selectivity. |

| Scaffold Hopping | Replace the quinazoline core with bioisosteric rings. | Novel chemical entities with potentially different intellectual property and improved properties. |

| Hybrid Molecule Design | Combine structural features of the quinazoline with other known pharmacophores. | Dual-acting compounds or enhanced activity through synergistic effects. researchgate.net |

| Conformational Restriction | Introduce rigid elements to lock the molecule in an active conformation. | Improved binding affinity and reduced off-target effects. |

Advancements in Computational Approaches for Accelerated Discovery and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a pathway to accelerate the design and optimization of new chemical entities. co-ac.com For this compound, these in-silico methods can provide deep insights into its mechanism of action and guide the synthesis of more effective derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity. nih.gov These models can then be used to virtually screen new designs and prioritize compounds for synthesis. Molecular docking simulations can predict the binding mode of this compound and its derivatives within the active site of a target protein. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing modifications that enhance binding interactions.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, revealing how the compound behaves over time and how it influences the protein's conformation. mdpi.com The calculation of binding free energies using methods like MM/GBSA can offer a more accurate prediction of binding affinity. mdpi.com These computational techniques, when used in concert, can significantly reduce the time and cost associated with the discovery of next-generation quinazoline derivatives.

Table 2: Key Computational Tools in Quinazoline Drug Discovery

| Computational Method | Application | Expected Output |

| 3D-QSAR | Develop predictive models of biological activity. | Guidance for structural modifications to improve potency. nih.govmdpi.com |

| Molecular Docking | Predict binding poses and interactions with the target protein. | Identification of key binding interactions and design of novel binders. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes. mdpi.com |

| Virtual Screening | Screen large libraries of virtual compounds for potential activity. | Identification of novel hit compounds for further development. nih.gov |

| ADME/T Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles. nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the existing research on quinazoline derivatives points to a range of biological activities, there remains a significant opportunity to explore novel targets and mechanistic pathways for this compound. The structural features of this compound may allow it to interact with a variety of proteins implicated in different disease states.

One avenue of research is the investigation of its potential as an inhibitor of protein kinases, a family of enzymes frequently dysregulated in cancer. For example, some quinazoline derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Another potential area of interest is its effect on signaling pathways crucial for cell proliferation and survival, such as the Wnt, MAPK, and NF-κB pathways. nih.govnih.gov The modulation of these pathways has therapeutic implications not only in oncology but also in inflammatory and neurodegenerative diseases.

Emerging targets in cancer metabolism, such as the mitochondrial chaperone TRAP1, could also be explored. mdpi.com Additionally, enzymes involved in inflammation, like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), represent another class of potential targets for which quinazoline scaffolds have shown promise. nih.gov A systematic approach, possibly involving high-throughput screening or chemoproteomics, could uncover unexpected biological activities and expand the therapeutic potential of this compound and its future derivatives. Understanding the polypharmacology of this compound—its ability to interact with multiple targets—could also open up new avenues for treating complex diseases.

Table 3: Potential Novel Biological Targets for Quinazoline Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | EGFR, FAK kinase, TRAP1 | Oncology mdpi.commdpi.comnih.gov |

| Inflammatory Enzymes | COX-2, 5-LOX | Anti-inflammatory nih.gov |

| Signaling Pathway Proteins | Tankyrases (Wnt pathway) | Oncology nih.gov |

| DNA Maintenance | DNA Gyrase | Antibacterial researchgate.net |

| Ion Channels | NMDA Receptors | Neurology mdpi.com |

常见问题

Q. How is the metabolic stability of this compound assessed in preclinical studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。